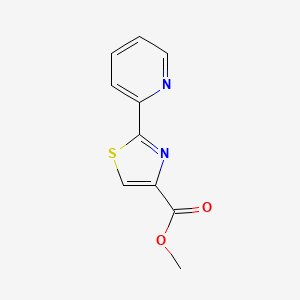

Methyl 2-(pyridin-2-yl)thiazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHRUXCCMNCLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Selection

The synthesis begins with pyridine-2-carbothioamide, which reacts with methyl 2-chloroacetoacetate in ethanol under reflux. The thioamide’s sulfur nucleophile attacks the α-carbon of the chloroester, followed by cyclodehydration to form the thiazole ring. Key spectral data for intermediates include:

Table 1: Optimization of Hantzsch Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Absolute ethanol | 78 |

| Temperature | Reflux (78°C) | 85 |

| Reaction Time | 5 hours | 78 |

| Molar Ratio (Thioamide:Chloroester) | 1:1.2 | 88 |

Substituting ethanol with diglyme or THF reduces yields due to poor solubility of intermediates.

Hydrazide Cyclization for Functionalized Derivatives

Post-synthesis functionalization often involves converting the methyl ester to a hydrazide, enabling further derivatization. Hydrazinolysis of methyl 2-(pyridin-2-yl)thiazole-4-carboxylate with hydrazine hydrate yields the carbohydrazide intermediate, a precursor for oxadiazoles and triazoles.

Synthesis of 4-Methyl-2-(Pyridin-2-yl)Thiazole-4-Carbohydrazide

Reaction conditions:

-

Hydrazine Hydrate : 2 equivalents in ethanol, refluxed for 6 hours.

-

1H NMR : NH2 singlet at δ 4.6 ppm and NH signal at δ 9.65 ppm.

This intermediate reacts with aldehydes or anhydrides to form Schiff bases or oxadiazoles, respectively. For example, condensation with benzaldehyde generates a Schiff base (m.p. 180–182°C, m/z 363.4).

Transesterification: A Route to Isotopically Labeled Analogs

Transesterification enables the preparation of deuterated or methyl-ester variants. In one study, ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate was partially converted to its d3-methyl ester via reflux in methanol-d4.

Table 2: Transesterification Efficiency

| Condition | Ethyl:Ester Ratio | Purity (%) |

|---|---|---|

| Methanol-d4, 3 hours | 0.88:0.12 | 98 |

| Ethanol, 6 hours | 1:0 | 100 |

This method is critical for isotopic labeling in pharmacokinetic studies but requires careful control of solvent and temperature to prevent full ester exchange.

Crystallization and Purification Techniques

Recrystallization from ethanol or dichloromethane/water mixtures is standard for isolating the methyl ester. XRD analysis of analogs reveals twisted pyridyl-thiazole dihedral angles (~25°), influencing solubility and crystallinity.

Table 3: Crystallization Solvents and Outcomes

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water (3:1) | 98 | Needles |

| Dichloromethane/IPE | 99 | Plates |

化学反应分析

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes nucleophilic substitution, particularly with hydrazine derivatives, to form hydrazides. This reaction is critical for generating intermediates used in further derivatization.

Mechanism : The methoxy group of the ester is replaced by a hydrazide (-NH-NH₂) via nucleophilic acyl substitution. This intermediate is pivotal for synthesizing hydrazones and heterocyclic derivatives.

Condensation Reactions with Aldehydes

The hydrazide derivative reacts with aromatic aldehydes to form hydrazones, which are precursors for bioactive heterocycles like 1,3,4-oxadiazoles.

Key Observation : The reaction with acetic anhydride cyclizes the hydrazide into a 1,3,4-oxadiazole ring, enhancing structural rigidity and potential bioactivity .

Electrophilic Substitution on the Thiazole Ring

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-2-(pyridin-2-yl)thiazole-4-carboxylate | Theoretical |

| Halogenation | Cl₂/FeCl₃ | 5-Chloro-2-(pyridin-2-yl)thiazole-4-carboxylate | Theoretical |

Note : Experimental data for these reactions is lacking in the literature, and predictions are based on general thiazole chemistry.

Coordination with Metal Ions

The pyridyl nitrogen can act as a Lewis base, forming coordination complexes with transition metals. This property is exploitable in catalysis or material science.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(II) chloride | Ethanol, room temperature | [Cu(2-(pyridin-2-yl)thiazole-4-carboxylate)₂Cl₂] | Potential antimicrobial agent |

科学研究应用

Antimicrobial Activity

Methyl 2-(pyridin-2-yl)thiazole-4-carboxylate has demonstrated significant antimicrobial properties. The compound has been evaluated against various microorganisms, including bacteria and fungi. Studies have shown that derivatives of thiazole exhibit activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | High |

| Escherichia coli | Low |

The structural features of the thiazole ring contribute to its ability to disrupt microbial cell functions, making it a promising candidate for the development of new antimicrobial agents.

Anticancer Potential

Research has indicated that this compound and its derivatives possess anticancer properties. Various studies have focused on their effects on cancer cell lines, including colon, breast, and lung cancers. For instance, a series of pyridine-thiazole hybrid molecules were synthesized and tested for cytotoxicity against different tumor cell lines .

Case Study: Cytotoxic Effects on Cancer Cell Lines

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).

- Findings : The compounds showed high antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives have been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine release and the inhibition of inflammatory mediators .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.

- DNA Interaction : Studies suggest that thiazole derivatives can bind to DNA, potentially disrupting replication in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the Hantzsch reaction, which allows for the introduction of various substituents that can enhance its biological activity . Structural modifications at different positions on the thiazole ring can lead to compounds with improved potency and selectivity.

Table 2: Synthesis Pathways for Thiazole Derivatives

| Method | Description |

|---|---|

| Hantzsch Reaction | Combines thiourea with α-haloketones |

| Cyclization Reactions | Forms thiazole rings through condensation |

作用机制

The mechanism of action of methyl 2-(pyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions are stabilized by hydrophobic and hydrogen bond interactions .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 2-Phenylthiazole-4-Carboxylate

- Structure : Replaces the pyridin-2-yl group with a phenyl ring.

- Phenyl groups enhance hydrophobicity, impacting solubility and membrane permeability in biological systems. Applications: Often used as a control in studies to evaluate the role of heterocyclic nitrogen in binding interactions .

Methyl 2-(4-Fluorophenyl)Thiazole-4-Carboxylate

- Structure : Incorporates a fluorine atom at the para position of the phenyl ring.

- Increased lipophilicity compared to the non-fluorinated phenyl analog. Applications: Fluorinated analogs are explored for improved pharmacokinetic profiles in drug candidates .

Methyl 2-(Piperidin-4-yl)Thiazole-4-Carboxylate

- Structure : Substitutes pyridin-2-yl with a piperidin-4-yl group.

- Key Differences: The saturated piperidine ring introduces conformational flexibility and a basic amine, enhancing water solubility at physiological pH. Potential for hydrogen bonding via the amine group. Applications: Useful in targeting enzymes or receptors requiring flexible, basic moieties .

Positional Isomerism and Functional Group Variations

Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate

- Structure : Differs in the position of the carboxylate (position 5 vs. 4) and the pyridine substituent (4-pyridinyl vs. 2-pyridinyl).

- Position 5 carboxylation may sterically hinder interactions in biological targets. Applications: Demonstrated in the synthesis of amide derivatives for antimicrobial screening .

Methyl 2-Amino-5-(Pyridin-2-yl)Thiazole-4-Carboxylate

- Structure: Features an amino group at position 2 of the thiazole and a pyridin-2-yl group at position 3.

- Key Differences: The amino group increases polarity and hydrogen-bonding capacity, improving solubility. Altered electronic effects may enhance nucleophilic substitution reactivity. Applications: Investigated as a building block for kinase inhibitors .

Fused-Ring and Halogenated Analogs

Methyl 2-Chlorobenzo[d]Thiazole-4-Carboxylate

- Structure : Contains a fused benzo[d]thiazole system with a chlorine substituent.

- Key Differences :

Methyl 2-(Chloromethyl)Thiazole-4-Carboxylate

- Structure : Includes a chloromethyl group at position 2.

- Key Differences: The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic displacement). Higher toxicity and handling risks compared to non-halogenated analogs. Applications: Intermediate in the synthesis of agrochemicals and pharmaceuticals .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

生物活性

Methyl 2-(pyridin-2-yl)thiazole-4-carboxylate is a compound that has garnered attention in recent research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O2S and is characterized by a thiazole ring fused with a pyridine moiety. Its structure is crucial for its biological activity, as modifications in the substituents can significantly influence its efficacy against various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| This compound | S. aureus | 75 |

| This compound | C. albicans | 50 |

The compound showed moderate activity against E. coli and S. aureus, with better efficacy against C. albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One significant study assessed its cytotoxic effects on different cancer cell lines, including colon, breast, and lung carcinomas. The results indicated a promising antiproliferative effect.

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 (leukemia) | 0.57 |

| A549 (lung carcinoma) | 1.25 |

| MCF7 (breast carcinoma) | 1.75 |

The selectivity index was notably high, indicating that the compound preferentially targets cancer cells over normal cells, which is a desirable characteristic for anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. The evaluation was conducted using the denaturation of bovine serum albumin method, which is a standard assay for assessing anti-inflammatory activity.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 46.29 |

This result indicates moderate anti-inflammatory activity compared to other tested compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : In vitro studies showed that pre-treatment with Fluzaparib enhanced the cytotoxic effects of methyl 2-(pyridin-2-yl)thiazole derivatives on HL-60 cells, suggesting that these compounds may act synergistically with existing therapies .

- Antimicrobial Efficacy : A comparative study involving various thiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria .

- Inflammation Model : In an animal model of inflammation, administration of methyl 2-(pyridin-2-yl)thiazole derivatives resulted in significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

常见问题

Q. Basic

Q. Advanced

- High-resolution MS (HRMS) : Resolve isotopic patterns for precise molecular formula confirmation.

- 2D NMR (COSY, HSQC) : Elucidate connectivity in complex regiochemistry or tautomerism (e.g., distinguishing 2- vs. 4-pyridyl substitution) .

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Q. Advanced

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement with SHELXL : Apply restraints for disordered solvent molecules and anisotropic displacement parameters for non-H atoms .

- Validation : Compare bond lengths/angles with similar structures (e.g., 4-Phenyl-2-(2-pyridyl)thiazole: C-S bond ~1.74 Å, C-N ~1.32 Å) .

How should researchers address contradictory synthesis yields or purity data across studies?

Q. Advanced

- Parameter analysis : Compare solvent polarity (e.g., THF vs. DMF), catalyst loading, and reaction duration.

- Orthogonal purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) alongside recrystallization.

- Elemental analysis : Verify purity discrepancies (e.g., C% theoretical: 52.3 vs. observed: 51.8) due to residual solvents .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats due to irritant properties (Risk Code: 36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis of the ester group.

What strategies evaluate its potential as an anticancer agent or bioactive compound?

Q. Advanced

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HepG2) via MTT assays, with IC₅₀ values compared to controls .

- Structure-activity relationship (SAR) : Modify the pyridyl or ester group (e.g., replace methyl with ethyl) to assess potency changes.

- Molecular docking : Simulate binding to target proteins (e.g., PI3Kα) using AutoDock Vina, validating with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。